molecular formula C11H14N2O2 B1623068 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- CAS No. 88877-00-3

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

Cat. No.: B1623068
CAS No.: 88877-00-3
M. Wt: 206.24 g/mol
InChI Key: FLJCJGRJHJFVGA-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- is a heterocyclic compound that features a pyridinone core with an acetyl group at the 5-position and a dimethylaminoethenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- typically involves the condensation of a pyridinone derivative with an appropriate acetylating agent and a dimethylaminoethenyl precursor. One common method involves the reaction of 5-acetyl-2(1H)-pyridinone with dimethylaminoacetaldehyde under acidic or basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethenyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridinone core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2(1H)-Pyridinone, 5-acetyl-6-methyl-
  • 2(1H)-Pyridinone, 5-acetyl-6-ethyl-
  • 2(1H)-Pyridinone, 5-acetyl-6-phenyl-

Comparison: 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]- is unique due to the presence of the dimethylaminoethenyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

5-acetyl-6-[2-(dimethylamino)ethenyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)9-4-5-11(15)12-10(9)6-7-13(2)3/h4-7H,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCJGRJHJFVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)C=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395714
Record name 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88877-00-3
Record name 2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture containing 15.1 g of 5-acetyl-6-methyl-2(1H)-pyridinone, 200 ml of dimethylformamide and 15 ml of dimethylformamide dimethyl acetal was stirred at room temperature for 30 minutes, heated gently with stirring on a steam bath for 2 hours, then allowed to cool and stirred at room temperature overnight. The golden yellow needles that separated were collected, washed with methanol and dried in a vacuum oven at 80° C. to yield 10.7 g of 5-acetyl-6-(2-dimethylaminoethenyl)-2(1H)-pyridinone, m.p. 238°-240° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Reactant of Route 2
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2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Reactant of Route 3
2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-
Reactant of Route 4
2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-

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